molecular formula C8H15NO4 B1208142 1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine

1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine

Cat. No. B1208142
M. Wt: 189.21 g/mol
InChI Key: AIQMLBKBQCVDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine is a natural product found in Castanospermum australe with data available.

Scientific Research Applications

Asymmetric Synthesis and Natural Product Derivation

Researchers have developed diastereoselective and modular approaches for synthesizing structures characteristic of several natural pyrrolizidine products. For example, the asymmetric synthesis of (-)-7-epiaustraline and (+)-1,7-diepiaustraline demonstrates the utility of the oxazolidinone group in facilitating reactions essential for producing complex natural structures (Tang & Pyne, 2003). Similarly, the selenium-promoted synthesis of enantiopure hexahydro-1H-pyrrolizines and related compounds from enantiomerically pure β-aminoalcohol showcases innovative methods for generating these structures with high enantiomeric purity (Tiecco et al., 2008).

Synthesis of Polyhydroxylated Pyrrolizidines

The synthesis of polyhydroxylated pyrrolizidines, such as (+)-alexine and (-)-7-epi-alexine, employs stereodefined elaboration of functionalized pyrrolidine derivatives, showcasing the potential of these compounds as glycosidase inhibitors. This highlights the intersection of synthetic chemistry and biological activity in research (Takahashi et al., 2008).

Advanced Synthetic Techniques

Further research has explored more advanced synthetic techniques for creating structurally complex and biologically relevant molecules. For instance, the stereoselective synthesis of (7aS)-1-Methylenehexahydro-1H-pyrrolizine and its reduction to (-)-heliotridane demonstrates the capability to construct alkaloid structures with specific stereochemistry, which is crucial for studying the biological activities of these compounds (Lysenko & Kulinkovich, 2005).

Biological Applications and Mechanistic Insights

Research into the biological applications and mechanistic insights of pyrrolizidine structures has also been significant. For instance, the major pyrrolic glutathione conjugate of Retronecine-Type Pyrrolizidine Alkaloids in liver microsomes and rats was identified, providing critical insights into the metabolism of hepatotoxic pyrrolizidine alkaloids and their interactions with biomolecules (Chen et al., 2016).

properties

IUPAC Name

3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQMLBKBQCVDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C(C(C2C1O)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,7-Trihydroxy-3-(hydroxymethyl)hexahydro-1H-pyrrolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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